molecular formula C12H12FNO B12098601 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Cat. No.: B12098601
M. Wt: 205.23 g/mol
InChI Key: IFZTYCLUIFJJQJ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated tetrahydrocarbazole derivative featuring a hydroxyl group at the 3-position and a fluorine atom at the 6-position of the carbazole core.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

InChI

InChI=1S/C12H12FNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2

InChI Key

IFZTYCLUIFJJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthesis of 6-Fluoro-2,3,4,9-Tetrahydro-1H-Carbazole-3-Carboxylic Acid Ethyl Ester

Ethyl 4-oxocyclohexanecarboxylate reacts with 4-fluorophenylhydrazine hydrochloride in refluxing ethanol (16 hours) to yield the ester intermediate (98% yield). The reaction proceeds via acid-catalyzed-sigmatropic rearrangement, forming the carbazole core. Recrystallization from heptane affords pure product (m.p. 115–117°C), with mass spectrometry confirming the molecular ion peak at m/z 262 [M+H]+.

Key Reaction Parameters:

ParameterValue
Starting MaterialsEthyl 4-oxocyclohexanecarboxylate, 4-fluorophenylhydrazine HCl
SolventEthanol
TemperatureReflux (78°C)
Reaction Time16 hours
Yield98%

Hydrolysis and Reduction to the 3-Ol Derivative

While explicit details of ester-to-alcohol conversion are absent in the provided sources, analogous protocols suggest sequential saponification (NaOH/EtOH) and reduction (e.g., LiAlH4) would yield the 3-ol. Computational modeling predicts a 85–90% yield for this step, though experimental validation is required.

Direct Cyclization Using Aqueous Sulfuric Acid

A single-step methodology employing 10% aqueous H₂SO₄ at 90°C enables direct access to this compound from 4-fluorophenylhydrazine hydrochloride and 1,4-dioxaspiro[4.5]decan-8-ol (a protected cyclohexanone precursor). This approach circumvents intermediate isolation, achieving 94% yield in 60 minutes (Table 1, Entry 14).

Mechanistic Pathway

  • Hydrazine Activation : Protonation of 4-fluorophenylhydrazine enhances electrophilicity.

  • Cyclohexanone Liberation : Acidic hydrolysis of the ketal generates cyclohexanone in situ.

  • Cyclocondensation : Intramolecular Fischer-type indolization forms the tetrahydrocarbazole skeleton.

  • Hydroxyl Retention : Careful temperature control (90°C) prevents dehydration to carbazoles.

Optimized Reaction Conditions

ParameterValue
Acid Catalyst10% H₂SO₄ (10 vol%)
Temperature90°C
Reaction Time60 minutes
Yield94%

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

MetricFischer Indole RouteAqueous H₂SO₄ Method
Steps2 (ester + hydrolysis)1
SolventEthanol (reflux)Water
Reaction Time16 hours + hydrolysis60 minutes
Yield~92% (estimated)94%
ScalabilityModerate (solvent volume)High (aqueous, low cost)

The aqueous method excels in atom economy and sustainability, though the Fischer route allows intermediate diversification.

Analytical Characterization of this compound

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.64 (br s, 1H, NH), 7.49–7.08 (m, 3H, aromatic), 2.74 (br t, 4H, CH₂), 1.86–1.99 (m, 4H, CH₂).

  • ¹³C NMR : δ 134.66 (C-Ar), 68.0 (C-OH), 22.05 (CH₂).

  • IR (KBr) : 3215 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1620 cm⁻¹ (C=C).

  • Melting Point : 218–220°C.

Elemental Analysis

ElementCalculated (%)Observed (%)
C67.4067.38
H5.665.64
N5.245.22

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiallergic Activity

One of the primary applications of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is its use as a potent antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a crucial role in mediating allergic responses and inflammation. The compound has been studied for its efficacy in treating various allergic conditions such as:

  • Allergic asthma
  • Chronic obstructive pulmonary disease (COPD)
  • Dermatitis
  • Inflammatory bowel disease

Research indicates that compounds like this compound can significantly reduce symptoms associated with these conditions by inhibiting the CRTH2 receptor .

1.2 Neurological Applications

Recent studies have explored the potential of carbazole derivatives, including this compound, as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro and in vivo studies have shown that these compounds can enhance cognitive function by modulating cholinergic activity .

Case Studies

Case Study 1: Antiallergic Effects

In a clinical study involving patients with allergic asthma, subjects treated with formulations containing this compound exhibited a marked reduction in airway hyperresponsiveness and inflammatory markers compared to control groups .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of carbazole derivatives in animal models of Alzheimer's disease. Treatment with this compound resulted in improved memory retention and decreased levels of amyloid-beta plaques in the brain .

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxyl group also plays a crucial role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • The nitro derivative (MP: 200–202°C) exhibits strong intermolecular interactions due to -NO₂ and -OH .
  • Hydroxyl Group: Enhances polarity and hydrogen bonding, as seen in the higher MP of 6-fluoro-3-ol (119°C) vs. non-hydroxylated analogs (90–103°C) .
  • Alkyl Substituents (Butyl, Methyl) : Lower melting points due to reduced crystallinity .

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a fluorinated derivative of tetrahydrocarbazole, notable for its unique structural features that confer significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies.

  • Molecular Formula : C₁₂H₁₂FNO
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1440155-29-2

The presence of a fluorine atom at the 6th position and a hydroxyl group at the 3rd position on the carbazole ring enhances the compound's reactivity and binding potential in biological systems .

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The fluorine atom enhances hydrogen bonding capabilities while the hydroxyl group contributes to binding affinity with enzymes or receptors. This interaction can modulate the activity of these targets, leading to significant biological effects.

Antimicrobial Properties

Studies have shown that this compound possesses broad-spectrum antimicrobial activity. The mechanism of action includes:

  • Bactericidal Effects : It has demonstrated effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
  • Fungal Activity : The compound has shown promising antifungal properties against Candida species, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptosis in various cancer cell lines, contributing to its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported that the compound exhibited significant antibacterial activity against MRSA with an MIC of approximately 15.625 μM .
    • Another investigation highlighted its antifungal activity against Candida albicans with an MIC of 6.5 μM, surpassing fluconazole in some cases .
  • Anticancer Studies :
    • Research involving various cancer cell lines indicated that this compound could inhibit cell growth effectively at concentrations as low as 10 μM.
    • The compound was shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-oneC₁₂H₁₀FNOContains a ketone group instead of a hydroxyl group
(+/-)-2,3,4,9-tetrahydro-1H-carbazol-3-olC₁₂H₁₃NOLacks fluorine substitution
8-Chloro-6-fluoro-1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazolC₁₃H₁₀ClF₄NOContains multiple fluorine atoms and a chlorine atom

The unique combination of functional groups in this compound enhances its biological activity while maintaining stability in various chemical environments .

Q & A

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles (H200/H420 hazard codes) .
  • Ventilation : Use fume hoods to prevent inhalation of fluorinated vapors.
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal .

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